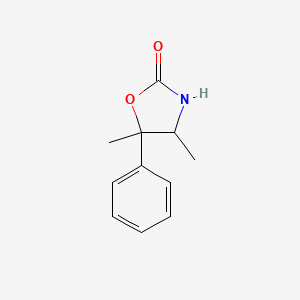

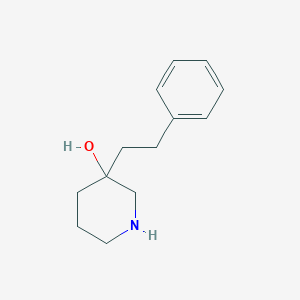

N-(2-(1H-咪唑-1-基)喹啉-8-基)-4-苯基四氢-2H-吡喃-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss various quinoline derivatives and their biological activities, which can provide insights into the chemical class to which the compound belongs. Quinoline derivatives are known for their diverse pharmacological properties, including antiproliferative, anti-inflammatory, and apoptosis-inducing activities .

Synthesis Analysis

The synthesis of quinoline derivatives typically involves multi-step chemical reactions, starting from basic building blocks to more complex structures. For instance, paper describes the synthesis of amide derivatives of pyrazole-3-carboxylic acid with antiproliferative activities. Similarly, paper details the synthesis of benzamide derivatives and their subsequent reaction with nickel to form nickel complexes. These methods often involve the formation of amide bonds and the use of catalysts to facilitate the reactions.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline moiety, which is a fused ring system combining a benzene ring with a pyridine ring. This structure is often modified with various substituents that can influence the compound's biological activity. For example, paper describes a molecule with a pyrazole ring linked to a quinoxaline system, indicating the complexity and variability of these structures.

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions, including those that lead to the formation of amide bonds, as seen in the synthesis sections of papers and . The reactivity of these compounds can be influenced by the substituents on the quinoline ring, which can affect the electron density and steric hindrance around the reactive sites.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of different functional groups, like amides, can affect these properties. For instance, the introduction of a pyridinyl group in the amide part of a compound significantly increased its cytotoxic activity against cancer cell lines . The nickel complexes described in paper exhibited catalytic activities in ethylene oligomerization, demonstrating the potential industrial applications of these compounds.

科学研究应用

IGF-IR抑制剂和潜在的癌症疗法

喹啉基衍生物的一个重要应用是抑制胰岛素样生长因子-I受体(IGF-IR),与N-(2-(1H-咪唑-1-基)喹啉-8-基)-4-苯基四氢-2H-吡喃-4-甲酰胺密切相关。这在癌症治疗中具有意义。一项研究重点介绍了此类化合物的合成,强调了它们在抑制增殖和诱导人肿瘤细胞系中DNA片段化的潜力,具有适合口服给药的药代动力学特征。这项研究表明在特定模型中具有有希望的抗肿瘤活性,表明在癌症治疗中具有潜在作用 (Mulvihill等人,2008)。

转化生长因子-β 1型受体激酶抑制剂

另一个应用是开发转化生长因子-β 1型受体激酶抑制剂。已合成与该化学物质在结构上相关的化合物,并评估了它们在基于细胞的萤光素酶报告基因检测中的ALK5抑制活性。这项研究指出了在医学应用中的潜在用途,特别是针对参与各种疾病的特定细胞通路 (Dewang & Kim,2010)。

抗氧化剂和阿尔茨海默病疗法

在阿尔茨海默病治疗的背景下,已经研究了某些与该化合物密切相关的咪唑并吡喃他克林。这些化合物表现出非肝毒性、选择性抑制乙酰胆碱酯酶和强大的抗氧化能力等特性。这表明它们在阿尔茨海默病的治疗中具有潜在用途,涉及到针对该疾病病理学相关的氧化应激和酶抑制 (Boulebd等人,2016)。

金属的缓蚀作用

这些化合物还可以在材料科学中找到应用,特别是在保护金属免受腐蚀方面。研究表明,源自喹啉的甲酰胺配体在酸性溶液中对低碳钢表现出抑制性能。这表明它们在工业应用中具有作为缓蚀剂的潜力,有利于金属保存至关重要的领域 (Erami等人,2019)。

对癌细胞系的抗增殖活性

进一步扩展其在癌症研究中的应用,与该化合物在结构上相关的吡唑-3-羧酸的某些新型酰胺衍生物对各种人癌细胞系表现出有希望的抗增殖活性。这表明它们在开发针对癌细胞增殖和诱导凋亡细胞死亡的新疗法方面具有潜力 (Pirol等人,2014)。

属性

IUPAC Name |

N-(2-imidazol-1-ylquinolin-8-yl)-4-phenyloxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O2/c29-23(24(11-15-30-16-12-24)19-6-2-1-3-7-19)26-20-8-4-5-18-9-10-21(27-22(18)20)28-14-13-25-17-28/h1-10,13-14,17H,11-12,15-16H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGTAGKSFCREKKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)C(=O)NC3=CC=CC4=C3N=C(C=C4)N5C=CN=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2548813.png)

![4-isobutyl-N-isopropyl-2-(3-methoxybenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2548816.png)

![6-Isopropyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2548817.png)

![2-[5-[3-Chloro-4-(trifluoromethyl)phenyl]furan-2-yl]-4-(4-fluorophenyl)-5-methyl-1H-imidazole](/img/structure/B2548820.png)

![(5-Fluoropyridin-3-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2548826.png)

![tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine-1-carboxylate](/img/structure/B2548828.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-chloro-2-fluorobenzoate](/img/structure/B2548829.png)